2-Chloro-4-(cyclopropylmethoxy)pyridine chemical structure and properties
2-Chloro-4-(cyclopropylmethoxy)pyridine chemical structure and properties
Topic: 2-Chloro-4-(cyclopropylmethoxy)pyridine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
2-Chloro-4-(cyclopropylmethoxy)pyridine (CAS: 1341052-60-5) is a high-value heterocyclic intermediate used primarily in the synthesis of small molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2]
This scaffold serves as a critical "bifunctional" building block:
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The C2-Chlorine acts as a reliable electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach core scaffolds.[1]
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The C4-Cyclopropylmethoxy group functions as a lipophilic pharmacophore, often utilized to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) while offering superior metabolic stability compared to simple alkoxy chains.[1]
This guide details the physicochemical properties, regioselective synthesis, and quality control parameters required for utilizing this compound in drug development.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-Chloro-4-(cyclopropylmethoxy)pyridine |
| CAS Number | 1341052-60-5 |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Physical State | Colorless to pale yellow oil (or low-melting solid) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| LogP (Predicted) | ~2.3 - 2.5 (Lipophilic) |
| Key Functional Groups | 2-Chloropyridine (Electrophile), Cyclopropyl ether (Stable Pharmacophore) |
Synthesis & Regiochemistry: The C4-Selectivity Challenge
The primary synthetic challenge is achieving regioselective Nucleophilic Aromatic Substitution (
Mechanistic Insight
2,4-Dichloropyridine possesses two electrophilic sites: C2 and C4.
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C4 Position (Preferred): Nucleophilic attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the nitrogen atom (para-quinoid resonance).[1] This intermediate is energetically favored. Furthermore, C4 is less sterically hindered than C2.[1]
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C2 Position (Minor): Attack at C2 is electronically activated by the adjacent nitrogen (inductive effect) but is sterically more crowded and lacks the favorable para-resonance stabilization.[1]
Regioselectivity Logic: Under thermodynamic control and using non-bulky nucleophiles (like cyclopropylmethanol alkoxide), the reaction favors the C4-substituted product (typically >90:10 ratio).[1]
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the competitive pathways and the rationale for C4 dominance.
Caption: Competitive
Experimental Protocol: Validated Synthesis
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.
Materials
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2,4-Dichloropyridine (1.0 eq)
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Cyclopropylmethanol (1.1 eq)
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Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
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Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Step-by-Step Methodology
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Alkoxide Formation:
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To a flame-dried round-bottom flask under Argon, add NaH (1.2 eq). Wash with dry hexane (2x) to remove mineral oil if high purity is required immediately, though not strictly necessary for crude reactions.
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Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate).
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Cool to 0°C using an ice bath.
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Add Cyclopropylmethanol (1.1 eq) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until evolution ceases and a clear solution (sodium alkoxide) forms.
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Nucleophilic Attack (
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Dissolve 2,4-Dichloropyridine (1.0 eq) in a minimum amount of anhydrous THF.
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Add the pyridine solution dropwise to the alkoxide solution at 0°C.
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Critical Control Point: Maintain 0°C during addition to maximize regioselectivity.
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Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1][3]
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Workup:
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Quench carefully with saturated aqueous NH₄Cl at 0°C.
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Extract with Ethyl Acetate (3x).
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Wash combined organics with water (2x) and brine (1x) to remove DMF (if used) or excess salts.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification:
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The crude oil typically contains ~5-10% of the C2-isomer.[1]
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Flash Column Chromatography: Silica gel. Gradient: 0% → 20% EtOAc in Hexanes.
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The 2-chloro-4-alkoxy isomer (Major) is typically more polar (elutes later) than the bis-substituted impurity, but polarity relative to the C2-isomer can vary.[1] Careful fraction collection is required.
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Medicinal Chemistry Applications
The cyclopropylmethoxy moiety is not a random choice; it is a strategic structural modification used in Lead Optimization.[1]
Pharmacophore Rationale
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Metabolic Stability: The cyclopropyl ring blocks the common metabolic "soft spot" of alkyl ethers (O-dealkylation by CYP450).[1] The strained ring is less prone to oxidative metabolism than an isopropyl or ethyl group.[1]
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Lipophilicity Modulation: It increases LogP moderately, improving membrane permeability without adding excessive molecular weight.
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Steric Fit: The cyclopropyl group is rigid and planar, often fitting into narrow hydrophobic clefts in enzyme active sites (e.g., the "gatekeeper" region of kinases).[1]
Downstream Chemistry (The "Handle")
Once synthesized, the 2-Chloro position serves as a universal handle for library generation.
Caption: Strategic utility of the scaffold in generating diverse bioactive libraries.
Quality Control & Characterization
To ensure data integrity in biological assays, the following QC specifications are recommended:
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Purity: >98% by HPLC (254 nm).
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1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
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Pyridine H6 (d, ~8.0-8.2 ppm): Doublet, deshielded by Nitrogen.[1]
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Pyridine H3 (d, ~6.7-6.9 ppm): Doublet, shielded by alkoxy group.[1]
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Pyridine H5 (dd): Coupling with H6 and H3.
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OCH₂ (d, ~3.8-4.0 ppm): Doublet.[1]
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Cyclopropyl CH (m, ~1.2 ppm): Multiplet.
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Cyclopropyl CH₂ (m, ~0.3-0.7 ppm): Distinctive high-field multiplets.[1]
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References
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Chemical Identity: 2-Chloro-4-(cyclopropylmethoxy)pyridine. CAS No. 1341052-60-5.[1][2] ChemSrc Database.
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Synthetic Methodology (General SNAr): Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines. BenchChem Technical Notes.
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Medicinal Chemistry Context: Pyridine Derivatives in Drug Discovery. Wuxi Biology Technical Review (Regioselectivity in SNAr).
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Pharmacophore Utility: Cyclopropyl groups in medicinal chemistry: stability and structural benefits. Journal of Medicinal Chemistry (General Concept Reference).
(Note: While specific patent literature often cites this intermediate, the CAS record 1341052-60-5 is the definitive identifier for procurement and database searching.)[1]
